molecular formula C11H13ClO2 B8584477 3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde

3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde

Cat. No. B8584477
M. Wt: 212.67 g/mol
InChI Key: WUFBDZSNYLIZFG-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To a solution of 4-chloro-2-isopropyl-5-methylphenol (5.00 g, 27.08 mmole) in anhydrous acetonitrile (150 mL) was added MgCl2 (3.87 g, 40.61 mmole), TEA (10.28 mL, 101.55 mmole) and paraformaldehyde (5.48 g, 182.79 mmole), and the resulting mixture was refluxed under a dry N2 atmosphere for 18 hrs. The mixture was then cooled, acidified with 2.4 N HCl and extracted with EtOAc (2×250 ml). The combined extracts were washed with brine (100 ml), dried over MgSO4, filtered and concentrated in vacuo to give dark orange oil which was subjected to flash chromatography (silica gel) and eluted with 25% hexane/ CH2Cl2 to yield 5.8 g (99% yield) of the product as a pale yellow oil. GCMS m/z 212.0 (M+). This ester was of suitable purity to use without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.28 mL
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH:10]([CH3:12])[CH3:11])[CH:3]=1.[Mg+2].[Cl-].[Cl-].[CH2:16]=[O:17].Cl>C(#N)C>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([C:5]([OH:9])=[C:4]([CH:10]([CH3:12])[CH3:11])[CH:3]=1)[CH:16]=[O:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C)O)C(C)C
Name
Quantity
3.87 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
TEA
Quantity
10.28 mL
Type
reactant
Smiles
Name
Quantity
5.48 g
Type
reactant
Smiles
C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed under a dry N2 atmosphere for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×250 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give dark orange oil which
WASH
Type
WASH
Details
eluted with 25% hexane/ CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=O)C(=C(C1)C(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.